N-[4-(2-phenoxyethoxy)phenyl]butanamide
Description
N-[4-(2-phenoxyethoxy)phenyl]butanamide is a butanamide derivative characterized by a phenoxyethoxy substituent at the para position of the phenyl ring attached to the butanamide backbone. This article compares these analogs to infer trends in molecular design, physicochemical properties, and functional roles.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
N-[4-(2-phenoxyethoxy)phenyl]butanamide |
InChI |
InChI=1S/C18H21NO3/c1-2-6-18(20)19-15-9-11-17(12-10-15)22-14-13-21-16-7-4-3-5-8-16/h3-5,7-12H,2,6,13-14H2,1H3,(H,19,20) |
InChI Key |
QSTWFPIXCNLZTN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Discussion of Structural Variations and Properties
Substituent Effects on Physicochemical Properties
- Halogenated Groups (Cl): Compounds with dichlorophenoxy substituents (e.g., ) exhibit increased molecular weight and lipophilicity, enhancing membrane permeability and bioactivity in agrochemicals .
- Electron-Withdrawing Groups (NO₂): The nitro group in increases polarity, favoring applications in dyes and explosives precursors.
- Heterocyclic Moieties (Morpholine) : The morpholine ring in enhances solubility and bioavailability, making it suitable for CNS-targeted drugs.
Functional Roles
- Bioadhesives: N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) in demonstrates crosslinking capabilities in methacrylated gelatin (GelMA) hydrogels.
- Opioid Analogs : The 4-Methoxybutyrylfentanyl in highlights the role of arylpiperidine modifications in opioid receptor binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
